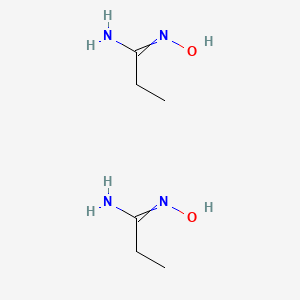
N'-hydroxypropanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-hydroxypropanimidamide is a chemical compound listed in the PubChem database It is a unique molecule with specific properties that make it valuable for various scientific and industrial applications
Preparation Methods
The preparation of N'-hydroxypropanimidamide involves several synthetic routes and reaction conditions. The most common methods include:
Synthetic Routes: The synthesis of this compound typically involves multi-step organic reactions. These reactions may include the formation of intermediate compounds, which are then further reacted to produce the final product. The specific synthetic route can vary depending on the desired purity and yield of the compound.
Reaction Conditions: The reaction conditions for synthesizing this compound often require precise control of temperature, pressure, and pH. Catalysts and solvents are also used to facilitate the reactions and improve the efficiency of the synthesis.
Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to maximize the yield and minimize the production costs while ensuring the quality and consistency of the compound.
Chemical Reactions Analysis
N'-hydroxypropanimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation reactions typically result in the formation of oxidized derivatives of this compound.
Reduction: Reduction reactions of this compound can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions produce reduced forms of the compound.
Substitution: this compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents for substitution reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N'-hydroxypropanimidamide has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a reagent or intermediate in the synthesis of other compounds. It is also studied for its unique chemical properties and reactivity.
Biology: In biological research, this compound is used to study cellular processes and biochemical pathways. It may also be used as a probe or marker in various assays and experiments.
Medicine: this compound has potential applications in medicine, particularly in drug discovery and development. It may be investigated for its therapeutic effects and mechanisms of action.
Industry: In the industrial sector, this compound is used in the production of various products, including pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of N'-hydroxypropanimidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N'-hydroxypropanimidamide can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
CID 123456789: This compound has a similar structure but different functional groups, leading to distinct chemical properties and reactivity.
CID 987654321: Another similar compound with variations in its molecular framework, resulting in different biological activities and applications.
CID 112233445: This compound shares some structural features with this compound but has unique substituents that confer different properties.
Properties
IUPAC Name |
N'-hydroxypropanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H8N2O/c2*1-2-3(4)5-6/h2*6H,2H2,1H3,(H2,4,5) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPESJLFLKQUFPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NO)N.CCC(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














